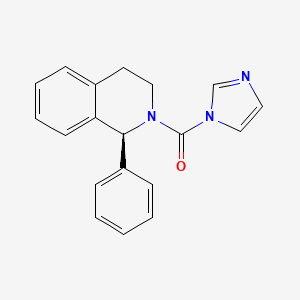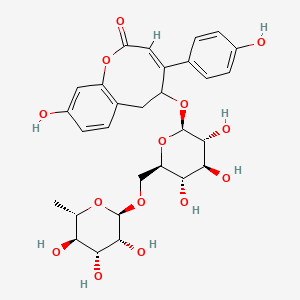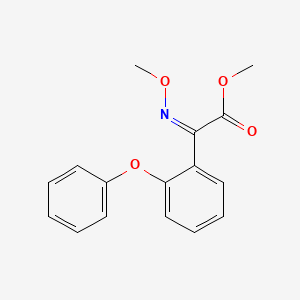
Desmethylamino Methoxy (E)-Metominostrobin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmethylamino Methoxy (E)-Metominostrobin is a synthetic organic compound known for its unique chemical structure and diverse applications in various fields. This compound is characterized by the presence of desmethylamino and methoxy functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethylamino Methoxy (E)-Metominostrobin typically involves a multi-step process. One common method includes the reaction of a suitable precursor with desmethylamine and methoxy reagents under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0-78°C for optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps like vacuum distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Desmethylamino Methoxy (E)-Metominostrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Desmethylamino Methoxy (E)-Metominostrobin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of Desmethylamino Methoxy (E)-Metominostrobin involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, modulating biochemical pathways and cellular responses. Its effects are mediated through binding to receptors and altering signal transduction processes, leading to changes in cellular activity .
Comparison with Similar Compounds
Desmethylamino Methoxy (E)-Metominostrobin can be compared with other similar compounds such as:
Methylaminoquinolines: Known for their antimalarial properties.
Dimethylaminochalcones: Studied for their fluorescence properties and interactions with proteins.
Methoxybenzylidenecyclanones: Investigated for their cytotoxic effects and potential as anticancer agents .
Uniqueness: this compound stands out due to its unique combination of desmethylamino and methoxy groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-(2-phenoxyphenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-19-16(18)15(17-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15- |
InChI Key |
QQSRXHXWQITEIN-ICFOKQHNSA-N |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


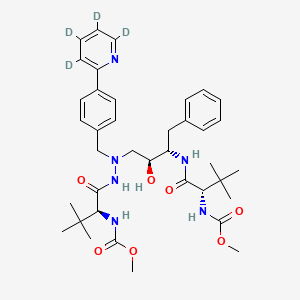
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl)acetamide](/img/structure/B13446796.png)
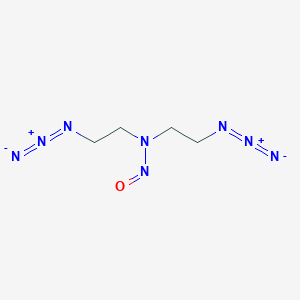
![5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)
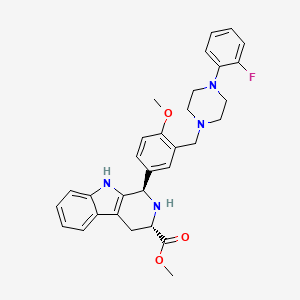
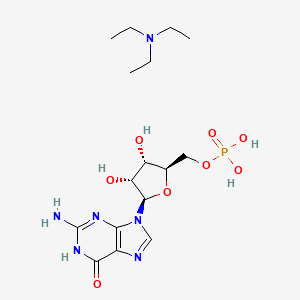

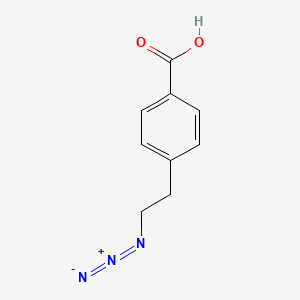
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
![N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline](/img/structure/B13446859.png)
![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
